molecular formula C13H17ClN2O2 B2915519 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide CAS No. 1494484-04-6

2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide

Cat. No.: B2915519
CAS No.: 1494484-04-6
M. Wt: 268.74
InChI Key: CVBOLBVSZKBSDP-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74. The purity is usually 95%.
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Biochemical Analysis

Biological Activity

2-Chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H15ClN2O2
  • Molecular Weight : 254.7127 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes.

  • P2X7 Receptor Antagonism : This compound has been identified as a potent antagonist of the P2X7 receptor, which is involved in inflammatory responses and pain pathways. The antagonism of this receptor may lead to reduced inflammation and pain relief, making it a candidate for further therapeutic exploration .
  • Cytotoxicity and Antitumor Activity : Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The structure-function relationship suggests that modifications in the cyclohexyl group can enhance or reduce antitumor efficacy .
  • Alkylating Activity : The compound's structural analogs have shown alkylating properties, which are crucial for their anticancer activity. Alkylating agents are known to interfere with DNA replication, leading to cell death in rapidly dividing cancer cells .

Case Studies and Experimental Data

  • Antitumor Efficacy : In studies comparing the antitumor activities of various derivatives, this compound demonstrated a notable increase in lifespan in murine models with L1210 leukemia when administered at non-lethal doses .
  • Toxicity Profile : While exhibiting therapeutic potential, the compound also presents a toxicity profile that necessitates careful evaluation. In vitro studies indicate that certain isomers may have increased toxicity compared to their parent compounds, which is critical for risk assessment in clinical applications .

Data Table: Comparative Biological Activity

CompoundP2X7 Antagonist ActivityCytotoxicity (IC50)Antitumor ActivityToxicity (LD50)
This compoundYesTBDSignificantTBD
Analog A (similar structure)YesTBDModerateHigh
Analog B (altered cyclohexyl group)NoTBDLowModerate

Properties

IUPAC Name

2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-11-8-10(4-7-15-11)12(17)16-9-13(18)5-2-1-3-6-13/h4,7-8,18H,1-3,5-6,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBOLBVSZKBSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC(=NC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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